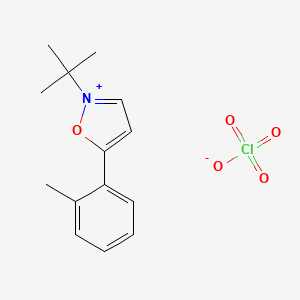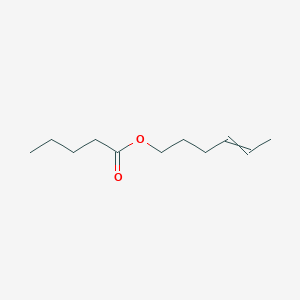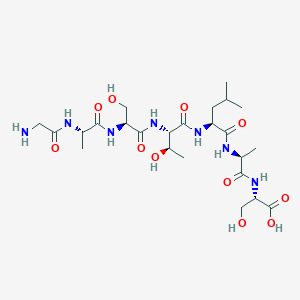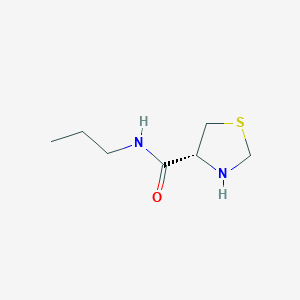
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group, a methylphenyl group, and an oxazolium ion, combined with a perchlorate anion, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazole with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the oxazolium ion. The process may involve:
Reactants: 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazole and perchloric acid.
Conditions: The reaction is usually conducted at low temperatures to prevent decomposition and ensure high yield.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions may be carried out using reducing agents to modify the oxazolium ion.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce reduced oxazolium compounds.
Scientific Research Applications
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with molecular targets through its oxazolium ion. The compound can form stable complexes with various substrates, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-5-methylphenol
- 4,4’-Thiobis(2-tert-butyl-5-methylphenol)
- 5-tert-Butyl-2-methylphenol
Uniqueness
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate is unique due to its oxazolium ion structure, which imparts distinct chemical properties and reactivity compared to similar compounds
Properties
CAS No. |
918884-81-8 |
|---|---|
Molecular Formula |
C14H18ClNO5 |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
2-tert-butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C14H18NO.ClHO4/c1-11-7-5-6-8-12(11)13-9-10-15(16-13)14(2,3)4;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
UPJYWMVPLCGDMC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=[N+](O2)C(C)(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)

![Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12613774.png)

![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)






